molecular formula C9H15NO3S2 B12827691 2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid

2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid

Cat. No.: B12827691
M. Wt: 249.4 g/mol
InChI Key: CPTSSRMJLQPLGE-UHFFFAOYSA-N
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Description

2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid is a complex organic compound that features a morpholine ring substituted with a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid typically involves multiple steps. One common method starts with the preparation of the morpholine ring, followed by the introduction of the methylthio group. The final step involves the formation of the acetic acid moiety through a series of condensation and substitution reactions. Specific reagents and conditions, such as the use of sodium hydroxide as a catalyst and controlled temperature settings, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to achieve the desired quality for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkyl halides for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and minimize side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The sulfur and oxygen atoms in the molecule play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H15NO3S2

Molecular Weight

249.4 g/mol

IUPAC Name

2-[2-(3-methylthiomorpholin-4-yl)-2-oxoethyl]sulfanylacetic acid

InChI

InChI=1S/C9H15NO3S2/c1-7-4-14-3-2-10(7)8(11)5-15-6-9(12)13/h7H,2-6H2,1H3,(H,12,13)

InChI Key

CPTSSRMJLQPLGE-UHFFFAOYSA-N

Canonical SMILES

CC1CSCCN1C(=O)CSCC(=O)O

Origin of Product

United States

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